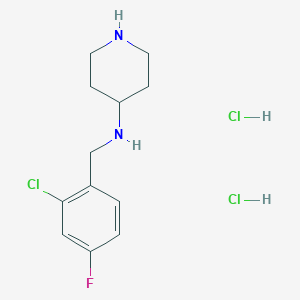

N-(2-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with a 2-chloro-4-fluorobenzyl group. The dihydrochloride form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of piperidine with 2-chloro-4-fluorobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to remove impurities and achieve the desired quality .

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidation primarily at the piperidine ring’s nitrogen or the benzyl group’s aromatic system.

Key findings:

-

Oxidation with KMnO₄ preferentially targets the piperidine nitrogen, forming stable N-oxide derivatives .

-

Hydrogen peroxide in acidic conditions oxidizes the benzyl group to carboxylic acids, with retention of the chloro and fluoro substituents .

Reduction Reactions

Reduction pathways focus on the benzyl halide or the piperidine ring.

Key findings:

-

LiAlH₄ selectively reduces the C-Cl bond while preserving the fluorine substituent .

-

Hydrogenation under Pd-C converts the benzyl group to a cyclohexyl moiety, altering the compound’s steric profile .

Nucleophilic Substitution Reactions

The chloro substituent on the benzyl group is highly reactive toward nucleophiles.

Key findings:

-

Ammonia substitution proceeds via an aromatic nucleophilic pathway, yielding primary amines .

-

Azide substitution exhibits >90% yield under polar aprotic conditions .

Coupling Reactions

The compound participates in cross-coupling reactions mediated by transition metals.

| Reaction Type | Catalyst/Base | Products |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-arylated piperidines |

| Ullmann | CuI, 1,10-phenanthroline | Diarylamines |

Key findings:

-

Suzuki coupling with aryl boronic acids generates biaryl structures with retained halogenation .

-

Buchwald-Hartwig amination facilitates C-N bond formation at the piperidine nitrogen .

Stability and Degradation Pathways

The compound degrades under specific conditions:

Comparative Reactivity Analysis

A comparative study of halogenated analogs reveals:

This trend correlates with the electronic effects of substituent positioning on the benzyl ring.

Mechanistic Insights from Computational Studies

Aplicaciones Científicas De Investigación

Inhibition of Tyrosinase

One notable application of compounds related to N-(2-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride is their role as inhibitors of tyrosinase, an enzyme involved in melanin production. Tyrosinase inhibitors are crucial for treating hyperpigmentation disorders. Research has shown that derivatives containing the 4-fluorobenzylpiperidine moiety exhibit significant inhibitory effects on tyrosinase activity, making them promising candidates for developing skin-lightening agents .

Anticancer Activity

Compounds derived from piperidine structures have demonstrated potential anticancer properties. For instance, derivatives of 4-(4-fluorobenzyl)piperidine have been reported to inhibit tubulin polymerization and show cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. These compounds exhibited IC50 values as low as 1.0 nM, indicating potent anticancer activity .

Synthetic Applications

Tyrosinase Inhibitor Development

A study focused on optimizing the structure of piperidine derivatives demonstrated that specific modifications could significantly enhance their inhibitory activity against tyrosinase. The introduction of electron-withdrawing groups at strategic positions resulted in compounds that not only inhibited enzyme activity but also exhibited low cytotoxicity in human cell lines .

Anticancer Efficacy Assessment

In another case study, a series of piperidine derivatives were evaluated for their ability to disrupt microtubule dynamics in cancer cells. The results indicated that certain derivatives were more effective than traditional chemotherapeutics like vinblastine and paclitaxel, suggesting a new avenue for cancer treatment strategies .

Mecanismo De Acción

The mechanism of action of N-(2-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-Chlorobenzyl)piperidin-4-amine dihydrochloride

- N-(4-Fluorobenzyl)piperidin-4-amine dihydrochloride

- N-(2-Chloro-4-methylbenzyl)piperidin-4-amine dihydrochloride

Uniqueness

N-(2-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride stands out due to the presence of both chloro and fluoro substituents on the benzyl group, which may confer unique chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .

Actividad Biológica

N-(2-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride is a compound of significant interest in pharmacological research due to its potential biological activity, particularly as a modulator of various neurotransmitter systems. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry.

Chemical Structure:

- Molecular Formula: C12H17Cl2FN2

- Molecular Weight: 279.18 g/mol

- CAS Number: 1349717-01-6

The synthesis of this compound typically involves the nucleophilic substitution of piperidine with 2-chloro-4-fluorobenzyl chloride, often facilitated by bases such as sodium hydroxide or potassium carbonate. The final product is obtained as a dihydrochloride salt through treatment with hydrochloric acid .

This compound primarily acts by modulating the activity of neurotransmitter receptors, particularly dopamine receptors. Preliminary studies suggest that it may enhance dopaminergic signaling, which is crucial for its potential therapeutic effects in neuropsychiatric disorders such as schizophrenia and Parkinson's disease .

Key Mechanisms:

- Dopamine D2 Receptor Modulation: The compound exhibits affinity for dopamine D2 receptors, influencing dopaminergic pathways.

- HDAC Inhibition: Research indicates potential inhibitory effects on histone deacetylases (HDACs), which play a role in gene expression regulation and are implicated in various diseases .

Biological Activity and Therapeutic Applications

This compound has shown promise in several areas:

1. Neuropsychiatric Disorders:

- Schizophrenia: Its ability to modulate dopamine receptors makes it a candidate for treating symptoms associated with schizophrenia.

- Parkinson's Disease: The compound's dopaminergic activity is being investigated for potential therapeutic use in managing Parkinsonian symptoms.

2. Cancer Research:

- Emerging studies suggest that compounds with similar structures may inhibit cancer cell proliferation, particularly through mechanisms involving HDAC inhibition and modulation of signaling pathways associated with cell growth .

3. Antimicrobial Activity:

- Some derivatives have demonstrated antibacterial properties, suggesting broader applications in infectious disease management .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds, providing insights into the potential effects of this compound.

Propiedades

IUPAC Name |

N-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClFN2.2ClH/c13-12-7-10(14)2-1-9(12)8-16-11-3-5-15-6-4-11;;/h1-2,7,11,15-16H,3-6,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXGSLGJLCRZQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NCC2=C(C=C(C=C2)F)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl3FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.